3-keto-20(S)-Protopanaxatriol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

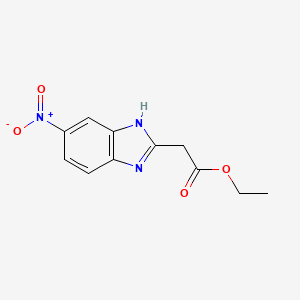

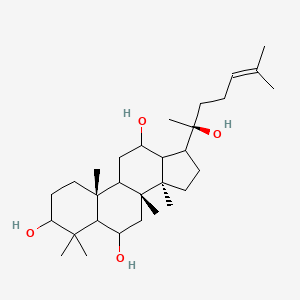

3-keto-20(S)-Protopanaxatriol is a steroidal sapogenin . Sapogenins are a type of natural steroid present in a variety of plants, and they are the aglycones of saponins . They are characterized by their specific physical properties and reactions .

Chemical Reactions Analysis

Sapogenins of the 20p-series, which this compound likely belongs to, are characterized by a spiro-ketal side chain which is much more labile than the 20a-series . Thus the latter group is not attacked by mild CrOs oxidation . Sapogenins of the 20@,25~-series are cleaved to acidic intermediates which on alkaline treatment yield A18-20-ketopregnenes .Physical And Chemical Properties Analysis

The physical properties of 20-isosapogenins, a group that this compound likely belongs to, have been studied . They are characterized by being much more dextrorotatory than their 25-analogs . Both series have infrared spectra which differ from each other and from those of the analogous 2Oa-compounds .Aplicaciones Científicas De Investigación

Cytotoxic Effects on Cancer Cells : Transformation of 20(S)-protopanaxatriol by Mucor spinosus fungus yielded metabolites with significant cytotoxic effects on human leukemia cells (Tian, Guo, Han, & Guo, 2005). Another study found similar cytotoxic activities against three human cancer cell lines (Zhang, Guo, Tian, Liu, Li, Zhou, & Guo, 2007).

Neuroprotective Effects : 20(S)-protopanaxatriol has been reported to have neuroprotective effects and improve memory in mice, showing potential as a treatment for cognitive deficits in Alzheimer's disease (Lu, Lv, Dong, Jiang, Wang, Wang, Li, Chen, Fan, Wang, & Liu, 2018).

Antiallergic Effects : 20(S)-protopanaxatriol demonstrated an antiallergic effect by reducing the release of inflammatory mediators in mast cells activated by a specific antigen/antibody reaction (Kim, Ro, & Lee, 2014).

Cardioprotective Effects : A study found that 20(S)-protopanaxatriol can induce apoptosis in activated rat hepatic stellate cells, suggesting potential use in treating liver fibrosis (Park, Zhao, Kim, & Sohn, 2006). Another research showed its inhibitory effect on myocardial injury induced by isoproterenol in rats (Han, Meng, Li, Zhang, Bi, & Jiang, 2011).

Metabolism and Pharmacokinetics : The study of its metabolism revealed important insights, such as the identification of 22 metabolites in rats, providing a deeper understanding of its safety and efficacy (He, Zhou, Li, Han, Ji, Yang, & Wang, 2014).

Propiedades

IUPAC Name |

(8R,10R,14R)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O4/c1-18(2)10-9-13-30(8,34)19-11-15-28(6)24(19)20(31)16-22-27(5)14-12-23(33)26(3,4)25(27)21(32)17-29(22,28)7/h10,19-25,31-34H,9,11-17H2,1-8H3/t19?,20?,21?,22?,23?,24?,25?,27-,28-,29-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCBCKBYTHZQGZ-QFBBNHBNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)(C1CC[C@@]2(C1C(CC3[C@]2(CC(C4[C@@]3(CCC(C4(C)C)O)C)O)C)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-[(trifluoromethyl)thio]pyridine](/img/structure/B598325.png)

![Phenyl(1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanone](/img/structure/B598342.png)